Enhanced Target Engagement: 2.4-Fold Improvement in Topoisomerase I Binding Affinity vs. CPT
CPT-Se4 binds to topoisomerase I with a dissociation constant (Kd) of 0.47 nM, representing a 2.4-fold enhancement in binding affinity compared to the parent compound camptothecin (Kd = 1.12 nM) . This measurement was conducted via surface plasmon resonance (SPR) under identical buffer conditions (pH 7.4, 25°C). The increased affinity is attributed to the selenium atom's electrophilicity, which facilitates covalent interactions with the enzyme's active site residues, an effect not observed with sulfur-containing analogs.
| Evidence Dimension | Topoisomerase I Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 0.47 nM |
| Comparator Or Baseline | Camptothecin (CPT): 1.12 nM |
| Quantified Difference | 2.4-fold higher affinity (Δ = 0.65 nM) |
| Conditions | Surface Plasmon Resonance (SPR) at pH 7.4, 25°C |
Why This Matters
For procurement decisions, this 2.4-fold enhancement in target binding is a quantifiable metric supporting the selection of CPT-Se4 in assays requiring maximal target engagement at lower molar concentrations.
